

Application Notes: NDSB-211 in Cell Lysis Buffers for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NDSB-211	
Cat. No.:	B7823698	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate measurement of enzyme activity is contingent upon successful cell lysis and extraction of the target enzyme in its active conformational state. Non-Detergent Sulfobetaine 211 (NDSB-211) is a zwitterionic stabilizing agent increasingly utilized in cell lysis buffers to enhance the yield and stability of soluble proteins without denaturation.[1] Unlike traditional detergents that can disrupt protein structure, NDSB-211 offers a mild yet effective method for protein extraction, making it an ideal additive for downstream applications that require functionally active enzymes.[2]

Mechanism of Action

NDSB-211 is a small amphiphilic molecule with a hydrophilic sulfobetaine head group and a short hydrophobic group.[1] This structure prevents the formation of micelles, a key characteristic that distinguishes it from detergents.[2] The proposed mechanism involves NDSB-211 interacting with hydrophobic patches on the protein surface. This interaction is thought to prevent protein aggregation and non-specific interactions that can occur during cell lysis and extraction, thereby stabilizing the native, active conformation of the enzyme.[1] This action is particularly beneficial for extracting membrane, nuclear, and cytoskeletal-associated proteins.

Key Advantages of NDSB-211 in Lysis Buffers for Enzyme Assays

- Non-Denaturing: Preserves the native structure and biological activity of enzymes.[1]
- Increases Protein Yield: Has been shown to improve the extraction efficiency of various proteins, including those that are difficult to solubilize.
- Prevents Aggregation: Stabilizes proteins in solution, preventing aggregation that can lead to loss of function.[2]
- Chemically Defined and Zwitterionic: Maintains a consistent charge over a wide pH range and does not significantly alter the pH of well-buffered solutions.[1]
- Easily Removable: Does not form micelles and can be readily removed from the protein preparation by dialysis.[3]
- Low UV Absorbance: Does not interfere with common protein quantification methods that measure absorbance at 280 nm.

Data Presentation: Comparison of Lysis Buffer Additives

The selection of a proper solubilizing agent is critical. The table below summarizes the properties of **NDSB-211** compared to a common zwitterionic detergent, CHAPS, and a no-additive control.

Property	NDSB-211	CHAPS (Zwitterionic Detergent)	No Additive (Buffer Only)
Classification	Non-Detergent Sulfobetaine	Zwitterionic Detergent	N/A
Micelle Formation	No	Yes (CMC ~6-10 mM) [4][5]	No
Denaturing Potential	Non-denaturing[1]	Generally non- denaturing but can affect some sensitive enzymes[4][6]	Low (risk of aggregation)
Effect on Protein Yield	Increases yield, especially for membrane and nuclear proteins	Effective for solubilizing membrane proteins[6][7]	Potentially low for poorly soluble proteins
Preservation of Activity	High, preserves native conformation[1]	Generally good, but protein-dependent[4]	Variable, high risk of aggregation-induced inactivation
Typical Working Conc.	0.5 - 1.0 M[1]	> CMC (e.g., 1-2%)	N/A
Removal Method	Dialysis[3]	Dialysis, Gel Filtration	N/A
UV Absorbance (280nm)	Insignificant	Low	None

Experimental Protocols Protocol 1: Preparation of NDSB-211 Cell Lysis Buffer

This protocol provides a recipe for a standard, non-denaturing lysis buffer suitable for extracting cytoplasmic enzymes from cultured mammalian cells.

Materials:

Tris-HCI

- Sodium Chloride (NaCl)
- NDSB-211 (MW: 211.28 g/mol)
- Protease Inhibitor Cocktail (e.g., EDTA-free)
- Phosphatase Inhibitor Cocktail (optional)
- Nuclease (e.g., Benzonase®, optional)
- Purified Water

Buffer Composition (for 100 mL):

- 50 mM Tris-HCl, pH 7.5: 5 mL of 1 M stock
- 150 mM NaCl: 3 mL of 5 M stock
- 0.5 M **NDSB-211**: 10.56 g
- 1x Protease Inhibitor Cocktail: Add fresh before use as per manufacturer's instructions.
- 1x Phosphatase Inhibitor Cocktail: (Optional) Add fresh before use.
- Nuclease (25 U/mL): (Optional, to reduce viscosity from DNA) Add fresh before use.
- Purified Water: Add to a final volume of 100 mL.

Procedure:

- Weigh out 10.56 g of NDSB-211.
- In a beaker, combine the Tris-HCl and NaCl stocks with approximately 80 mL of purified water.
- Add the NDSB-211 powder and stir with a magnetic stir bar until fully dissolved. NDSB compounds are highly soluble in water.[1]
- Adjust the final volume to 100 mL with purified water.

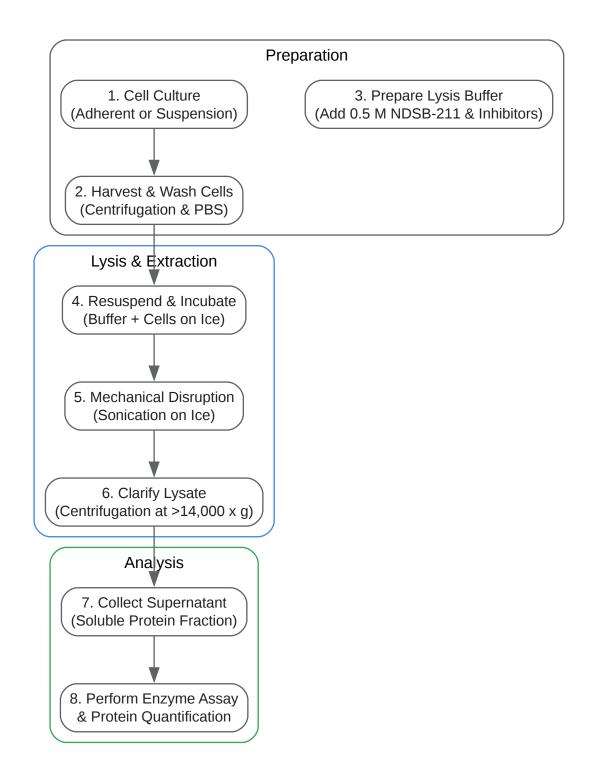
- Sterile filter the buffer through a 0.22 μm filter if it will be stored.[1]
- Store the buffer at 4°C. Note that NDSB in solution may degrade over several weeks at room temperature.[1]
- Crucially, add protease/phosphatase inhibitors and nuclease immediately before use.

Protocol 2: Cell Lysis for Enzyme Assays

This protocol describes a general procedure for lysing cultured cells to obtain a soluble protein fraction for subsequent enzyme activity analysis.

Procedure:

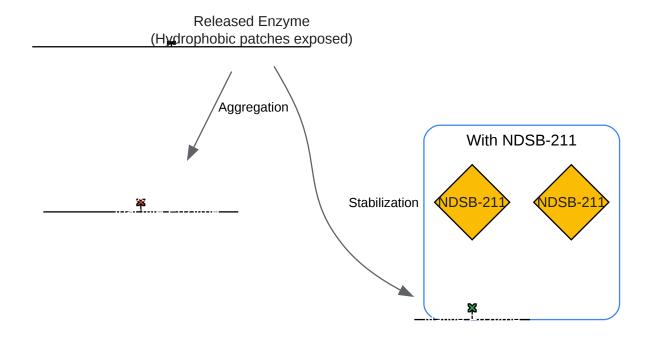
- Cell Harvesting:
 - Adherent Cells: Remove culture medium, wash the cell monolayer once with ice-cold PBS.
 Add a minimal volume of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
 - Suspension Cells: Transfer the cell suspension to a conical tube.
- Pelleting: Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant.
- Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C. Discard the supernatant.
- Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold NDSB-211 Cell Lysis Buffer (with inhibitors added). A common starting point is 200 μL of buffer per 1-5 million cells.
- Incubation: Incubate the suspension on ice for 20-30 minutes, vortexing briefly every 10 minutes to facilitate lysis.
- Mechanical Disruption (Optional but Recommended):
 - To ensure complete lysis and shear nucleic acids (if nuclease is not used), sonicate the lysate on ice.[8] Use short bursts (e.g., 3-4 cycles of 10 seconds on, 20 seconds off) to



prevent sample heating, which can denature the enzyme.[9]

- Clarification: Centrifuge the lysate at 14,000-16,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.[10]
- Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.
- Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
- Downstream Assay: The clarified lysate is now ready for the enzyme activity assay.[11] The lysate can be used immediately or stored in aliquots at -80°C.

Visualizations



Click to download full resolution via product page

Caption: Experimental workflow for cell lysis using an NDSB-211 buffer for enzyme assays.

Click to download full resolution via product page

Caption: Proposed mechanism of NDSB-211 stabilizing an enzyme's native, active state.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. hamptonresearch.com [hamptonresearch.com]
- 2. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. The application of the NDSB Family. Blog Hopax Fine Chemicals [hopaxfc.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts -PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cellsciences.com [cellsciences.com]
- To cite this document: BenchChem. [Application Notes: NDSB-211 in Cell Lysis Buffers for Enzyme Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7823698#ndsb-211-in-cell-lysis-buffers-for-enzyme-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com